

Application Notes and Protocols for Disperse Black 9 in Polyester Textile Dyeing

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Compound of Interest

Compound Name: Disperse Black 9

Cat. No.: B1585380

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Introduction

Disperse Black 9 is a non-ionic azo dye primarily utilized in the textile industry for dyeing hydrophobic synthetic fibers, most notably polyester (PES).^[1] Due to its small molecular size and lack of an ionizing group, it possesses low water solubility and is applied from a fine aqueous dispersion. The dyeing mechanism involves the diffusion of the dye molecules into the amorphous regions of the polyester fibers under high-temperature and high-pressure conditions, forming a solid solution.^[2] This process yields deep black shades with good overall fastness properties, making it suitable for applications such as apparel, automotive textiles, and home furnishings.^[3]

A key characteristic of C.I. **Disperse Black 9** is that it is technically a navy dye. A true, intense black shade is achieved through a subsequent "diazotization and development" aftertreatment process on the fiber.

Physicochemical and Technical Data

All quantitative data for **Disperse Black 9** and its application are summarized in the tables below.

Table 1: Physicochemical Properties of **Disperse Black 9**

| Property | Value | Reference |
|-------------------|---|------------|
| C.I. Name | Disperse Black 9 | |
| CAS Number | 20721-50-0 (or 12222-69-4) | |
| Chemical Class | Monoazo | |
| Molecular Formula | C ₁₆ H ₂₀ N ₄ O ₂ | |
| Molecular Weight | 300.36 g/mol | |
| Appearance | Faint orange to very dark orange powder | Chem-Impex |

| Melting Point | 157 - 160 °C | |

Table 2: Typical High-Temperature Exhaust Dyeing Recipe for Polyester

| Component | Concentration | Purpose |
|-------------------------|-------------------------------------|--|
| Disperse Black 9 | 0.5 - 4.0% (o.w.f.)* | Colorant |
| Dispersing Agent | 0.5 - 1.5 g/L | Prevents dye aggregation; ensures stable dispersion |
| Acetic Acid (or buffer) | As required to achieve pH 4.5 - 5.5 | pH control for optimal dye uptake and stability |
| Levelling Agent | 0.5 - 1.0 g/L | Promotes uniform dye distribution; prevents patchiness |
| Liquor Ratio | 1:5 to 1:15 | Ratio of the weight of the dyeing liquor to the goods |

*o.w.f. = on weight of fabric

Table 3: Typical Fastness Properties of **Disperse Black 9** on Synthetic Fibers

| Fastness Test | ISO Standard | Rating (Scale) |
|----------------------------------|--------------|----------------|
| Washing Fastness (Staining) | ISO 105-C06 | 5 (1-5) |
| Washing Fastness (Fading) | ISO 105-C06 | 5 (1-5) |
| Perspiration Fastness (Staining) | ISO 105-E04 | 3-4 (1-5) |
| Perspiration Fastness (Fading) | ISO 105-E04 | 4-5 (1-5) |
| Light Fastness | ISO 105-B02 | 4 (1-8) |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 (1-5) |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 (1-5) |

Note: The specific ratings are based on data for Polyamide. Fastness properties on Polyester are generally expected to be in a similar or slightly better range, particularly for light fastness. General ratings for high-quality disperse dyes on polyester are typically 4-5 for washing and 4-6 for light fastness.

Experimental Protocols

The following protocols provide detailed methodologies for dyeing polyester fabric with **Disperse Black 9** and subsequently testing the colorfastness properties.

This protocol describes the standard high-temperature, high-pressure (HT/HP) exhaust method for dyeing polyester fabric.

3.1.1 Fabric Preparation (Scouring)

- Prepare a scouring bath containing a non-ionic detergent (1-2 g/L) and soda ash (1 g/L).
- Introduce the polyester fabric into the bath at a liquor ratio of 1:10.
- Raise the temperature to 60-70°C and treat for 20-30 minutes to remove oils, sizing agents, and other impurities.

- Drain the bath, rinse the fabric thoroughly with hot water, followed by a cold water rinse.

3.1.2 Dye Bath Preparation and Dyeing Cycle

- Prepare a paste of the required amount of **Disperse Black 9** powder with a small amount of dispersing agent and cold water.
- Add this paste to the dyeing machine containing softened water at approximately 50°C.
- Add the remaining auxiliaries, including the dispersing agent and levelling agent, as specified in Table 2.
- Adjust the pH of the dye bath to 4.5 - 5.5 using acetic acid.
- Introduce the scoured polyester fabric into the dye bath.
- Seal the high-temperature dyeing machine and raise the temperature from 50°C to 130°C at a rate of 1-2°C per minute.
- Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.
- Cool the bath down to 80°C at a rate of 2-3°C per minute.
- Drain the dye bath.

3.1.3 Post-Treatment (Reduction Clearing)

- Prepare a fresh bath containing Caustic Soda (2 g/L) and Sodium Hydrosulfite (2 g/L).
- Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes. This step removes unfixed dye from the fiber surface, significantly improving wash and rubbing fastness.
- Drain the bath and rinse the fabric thoroughly with hot water.
- Neutralize the fabric in a bath containing 0.5-1.0 g/L of acetic acid for 5 minutes.
- Perform a final cold water rinse and dry the fabric.

3.2.1 Colorfastness to Washing (ISO 105-C06)

- A specimen of the dyed fabric is stitched between two specified adjacent fabrics (e.g., polyester and cotton).
- The composite specimen is treated in a solution containing a standard soap or detergent in a laundering machine (e.g., Launder-Ometer).
- The test is conducted for a specified time (e.g., 30 min) and temperature (e.g., 60°C) to simulate domestic washing conditions.
- After the cycle, the specimen is rinsed and dried.
- The change in color of the dyed fabric and the degree of staining on the adjacent fabrics are assessed using the standard Grey Scales.

3.2.2 Colorfastness to Rubbing (ISO 105-X12)

- A specimen of the dyed fabric is mounted on the base of a crockmeter.
- A standard white cotton rubbing cloth is affixed to the rubbing finger (16mm diameter) of the device.
- Dry Rubbing: The rubbing finger is passed back and forth 10 times over the specimen with a downward force of 9N.
- Wet Rubbing: The test is repeated with a fresh rubbing cloth that has been wetted with deionized water to a specific pickup percentage.
- The degree of color transferred to the white rubbing cloths is assessed using the Grey Scale for Staining.

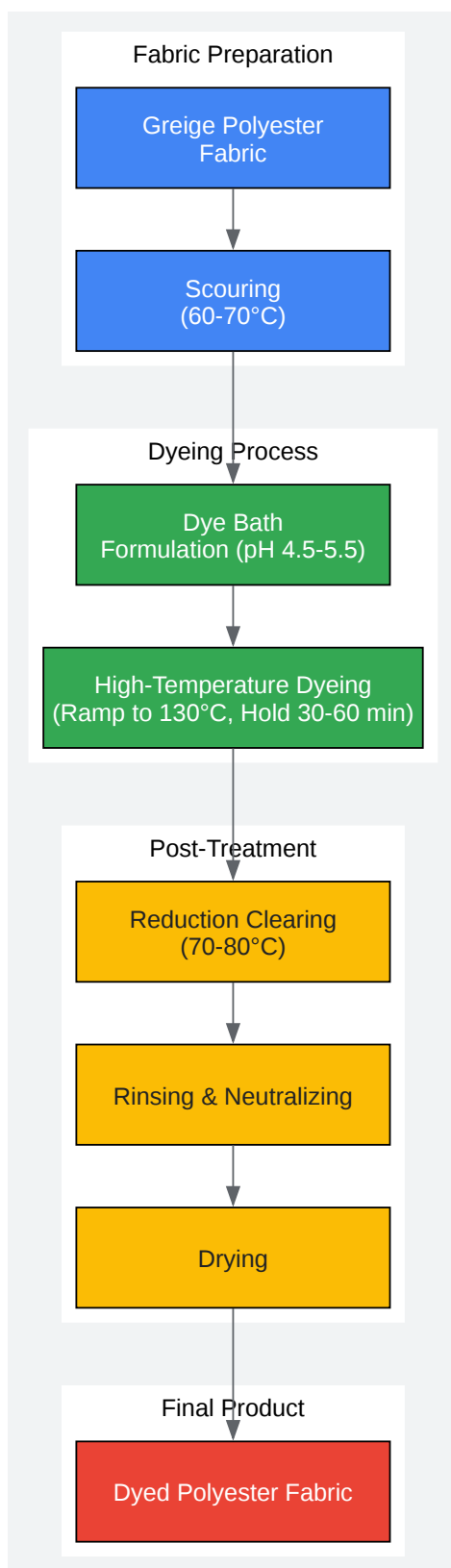
3.2.3 Colorfastness to Light (ISO 105-B02)

- A specimen of the dyed fabric is exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural daylight.
- Simultaneously, a set of eight standard Blue Wool references are exposed under the same conditions.

- The exposure is continued until a specified contrast is achieved between the exposed and unexposed parts of the sample.
- The light fastness rating (from 1 to 8) is determined by comparing the fading of the specimen to the fading of the Blue Wool standards.

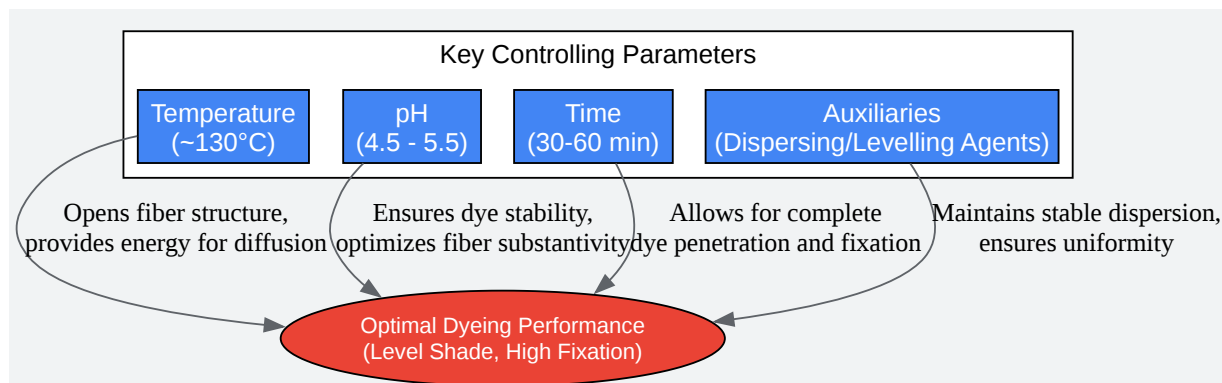
Visualizations

Diagrams illustrating key workflows and relationships are provided below using the Graphviz DOT language.



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Caption: Experimental workflow for polyester dyeing with **Disperse Black 9**.



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Caption: Logical relationship of key parameters in disperse dyeing of polyester.

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References

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- 2. Disperse Black 9 | High-Purity Dye | Supplier [benchchem.com]
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